3-(Trideuteriomethyl)pyridin-2-amine
Description
Properties
Molecular Formula |
C6H8N2 |
|---|---|
Molecular Weight |
111.16 g/mol |
IUPAC Name |
3-(trideuteriomethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H8N2/c1-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8)/i1D3 |
InChI Key |
RGDQRXPEZUNWHX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(N=CC=C1)N |
Canonical SMILES |
CC1=C(N=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trideuteriomethyl)pyridin-2-amine typically involves the introduction of deuterium into the methyl group of pyridin-2-amine. One common method is the use of deuterated reagents in a substitution reaction. For example, the reaction of pyridin-2-amine with deuterated methyl iodide (CD3I) in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterated reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Trideuteriomethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticancer Properties:
Research indicates that derivatives of pyridine compounds, including 3-(trideuteriomethyl)pyridin-2-amine, have shown potential in treating various cancers. The compound can be utilized in the synthesis of novel anticancer agents, particularly targeting pathways involved in tumor growth and metastasis. For instance, studies have demonstrated that certain pyridine derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 and K562, suggesting their potential as therapeutic agents in oncology .
Neurological Disorders:
Pyridine derivatives are also being investigated for their effects on neurological disorders. The compound has been associated with the modulation of neurotransmitter systems, which could be beneficial in the treatment of conditions such as schizophrenia and depression. Clinical trials involving similar compounds have explored their pharmacokinetics and efficacy in managing psychotic symptoms, indicating a promising avenue for further research .
Pharmacological Studies
Mechanism of Action:
The pharmacological activity of this compound is often linked to its ability to interact with specific biological targets. For example, it may act as an inhibitor of certain kinases or receptors involved in disease progression. In particular, its role as a selective allosteric inhibitor has been highlighted in studies focusing on tyrosine kinase pathways . This mechanism underpins its potential application in targeted therapies for various diseases.
Formulation Development:
The compound's unique isotopic labeling (trideuteriomethyl) allows for advanced studies into drug metabolism and distribution. This characteristic is particularly valuable in pharmacokinetic studies, where understanding the behavior of drugs within biological systems is crucial for developing effective formulations .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 3-(Trideuteriomethyl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity. The presence of deuterium can influence the compound’s metabolic stability and reduce the rate of metabolic degradation, leading to prolonged activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical data for 3-(Trideuteriomethyl)pyridin-2-amine and related derivatives:
Key Observations :
- Isotopic Effects: The -CD₃ group in this compound increases molecular weight by ~3 atomic mass units compared to its non-deuterated analog. This substitution reduces metabolic degradation rates due to the kinetic isotope effect, a property critical for drug half-life optimization .
- Fluorinated Derivatives : Compounds like 3-(Difluoromethyl)pyridin-2-amine and 3-(Pentafluoroethyl)pyridin-2-amine exhibit enhanced lipophilicity and stability, but their metabolic pathways differ due to fluorine's electronegativity .
Biological Activity
3-(Trideuteriomethyl)pyridin-2-amine is a deuterated derivative of pyridin-2-amine, which is notable for its potential biological activities. The incorporation of deuterium into organic compounds can significantly alter their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). This article aims to explore the biological activity of this compound, supported by relevant data tables and research findings.
The molecular formula for this compound is , with a molecular weight of approximately 122.17 g/mol. The presence of deuterium enhances the stability and metabolic profile of the compound compared to its non-deuterated counterparts.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Deuteration may enhance binding affinity and selectivity due to altered electronic properties. The compound is being investigated for its potential role in modulating pathways involved in inflammation and cancer.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Properties : There is ongoing research into its efficacy as an anticancer agent, particularly in inhibiting cell proliferation in specific cancer cell lines.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific protein kinases, which play crucial roles in cellular signaling pathways related to cancer and autoimmune diseases.
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against common pathogens. Results showed a significant reduction in bacterial viability at certain concentrations, indicating potential for therapeutic applications.
- Cancer Cell Proliferation : In vitro assays conducted on HeLa cells demonstrated that treatment with this compound led to a marked decrease in cell viability, suggesting its role as a potential anticancer agent.
- Kinase Inhibition : Research focused on the inhibition of TYK2 by various pyridine derivatives highlighted the selectivity and potency of this compound, showcasing its promise in treating autoimmune diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
